molecular formula C10H12O2S B14376373 2-(Ethylsulfanyl)-6-methylbenzoic acid CAS No. 90259-39-5

2-(Ethylsulfanyl)-6-methylbenzoic acid

Cat. No.: B14376373
CAS No.: 90259-39-5
M. Wt: 196.27 g/mol
InChI Key: ZMYQBFZHIFHPIJ-UHFFFAOYSA-N
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Description

2-(Ethylthio)-6-methylbenzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by an ethylthio group (-SEt) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-6-methylbenzoic acid typically involves the introduction of the ethylthio group and the methyl group onto the benzoic acid framework. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is treated with ethylthiol and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of 2-(ethylthio)-6-methylbenzoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH4, dry ether as solvent, reflux conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2), Lewis acid catalysts, and solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Ethylthio)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylthio group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-benzoic acid: Similar structure but with a methylthio group instead of an ethylthio group.

    6-Methylbenzoic acid: Lacks the ethylthio group.

    2-(Ethylthio)-benzoic acid: Lacks the methyl group.

Uniqueness

2-(Ethylthio)-6-methylbenzoic acid is unique due to the presence of both the ethylthio and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

90259-39-5

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-ethylsulfanyl-6-methylbenzoic acid

InChI

InChI=1S/C10H12O2S/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

ZMYQBFZHIFHPIJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC(=C1C(=O)O)C

Origin of Product

United States

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